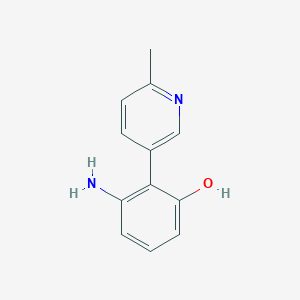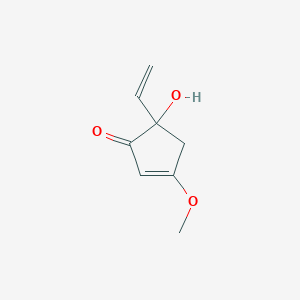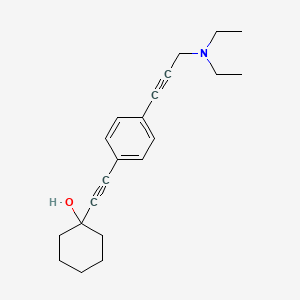
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexanamine core with phosphinothioyl and tert-butylphenoxy groups, which contribute to its distinctive chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of cyclohexanamine with phosphinothioyl chloride in the presence of a base to form the phosphinothioylcyclohexanamine intermediate. This intermediate is then reacted with 4-tert-butylphenol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The tert-butylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine exerts its effects involves interactions with specific molecular targets. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The tert-butylphenoxy groups may enhance the compound’s stability and solubility, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(4-tert-butylphenyl)hydroxylamine: Shares structural similarities but differs in functional groups.
4,4’-Bis(2,6-di-tert-butylphenol): Another compound with tert-butylphenoxy groups but different core structure.
Uniqueness
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine is unique due to its combination of phosphinothioyl and tert-butylphenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
55526-73-3 |
|---|---|
Formule moléculaire |
C26H38NO2PS |
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine |
InChI |
InChI=1S/C26H38NO2PS/c1-25(2,3)20-12-16-23(17-13-20)28-30(31,27-22-10-8-7-9-11-22)29-24-18-14-21(15-19-24)26(4,5)6/h12-19,22H,7-11H2,1-6H3,(H,27,31) |
Clé InChI |
XEJUCXJOKQACMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OP(=S)(NC2CCCCC2)OC3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


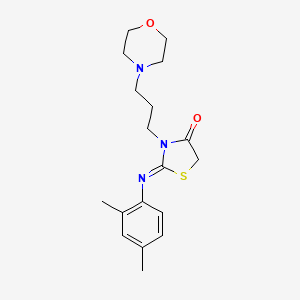
![8-Methyldibenzo[def,p]chrysene](/img/structure/B13798346.png)
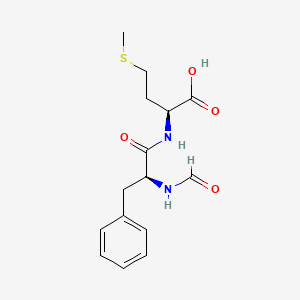
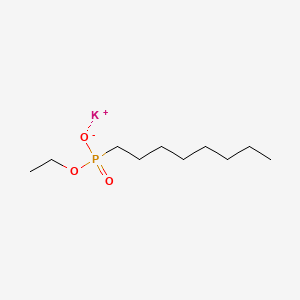
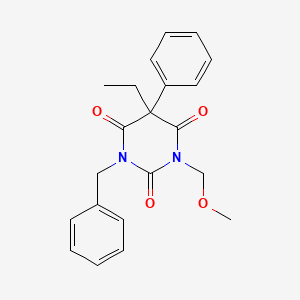
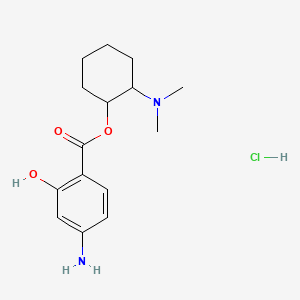
![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
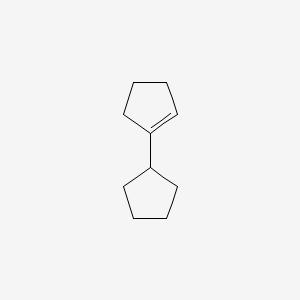
![Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13798384.png)
![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)
